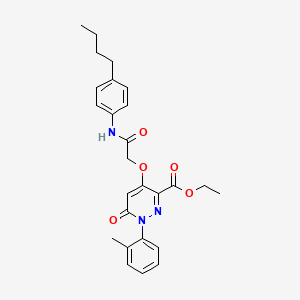
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide, also known as LY278584, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic properties. This compound has been shown to have a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Scientific Research Applications
Anticancer Research
Benzofuran derivatives have shown promise in anticancer research. For instance, compounds like N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide may be investigated for their efficacy against various cancer cell lines. Their ability to interact with biological targets relevant to cancer progression makes them valuable for developing new chemotherapeutic agents .
Antimicrobial Activity
The structural complexity of benzofuran derivatives lends them to be potent antimicrobial agents. Research into the antimicrobial properties of such compounds can lead to the development of new antibiotics that are effective against resistant strains of bacteria and other pathogens .
Antioxidant Properties
Benzofuran compounds are also known for their antioxidant properties. This makes them suitable for research into oxidative stress-related diseases, where they could potentially mitigate damage caused by free radicals .
Antiviral Applications
The antiviral activity of benzofuran derivatives, including the compound , is another area of interest. They can be studied for their potential to inhibit viral replication and could contribute to the treatment of diseases like hepatitis C .
Neuroprotective Effects
Research into the neuroprotective effects of benzofuran derivatives can provide insights into the treatment of neurodegenerative diseases. These compounds may offer protection against neuronal damage and improve neurological functions .
Cardiovascular Research
The impact of benzofuran derivatives on cardiovascular health is another promising field. They can be explored for their potential to treat cardiovascular diseases by affecting various biological pathways involved in heart function .
Anti-inflammatory Research
The anti-inflammatory properties of benzofuran derivatives make them candidates for research into inflammatory diseases. They could be used to develop drugs that reduce inflammation and alleviate symptoms of chronic inflammatory conditions .
Drug Development and Synthesis
Lastly, the compound’s role in drug development and synthesis is significant. Its structural features can be utilized to create novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-12(10-13-2-7-17-15(11-13)8-9-25-17)23-18(24)14-3-5-16(6-4-14)26-19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESFFNDARIJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)
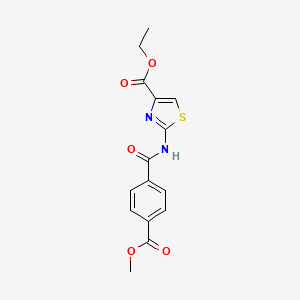
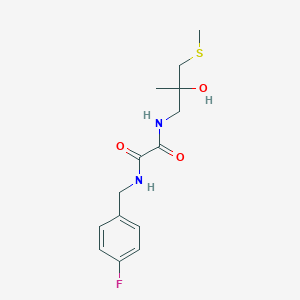
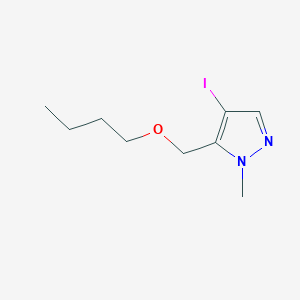
![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)
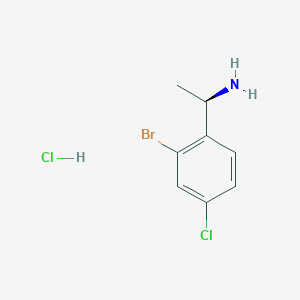
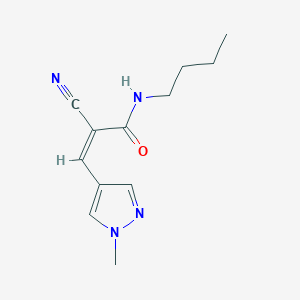
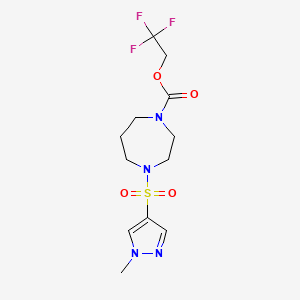
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)
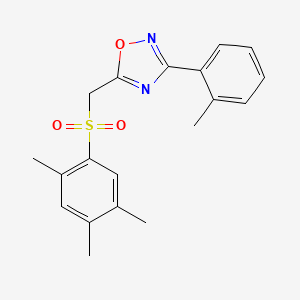
![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)
